3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of methods to synthesize the compound, which could involve various chemical reactions.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, etc.) and chemical properties (like reactivity, stability, etc.).Scientific Research Applications
Environmental Implications of Chlorophenols and Bromophenols
Chlorophenols and Bromophenols as Environmental Contaminants
Chlorophenols and bromophenols are widely recognized for their environmental presence due to industrial activities. These compounds have been evaluated for their toxicity and persistence in aquatic environments. Chlorophenols, for instance, exert moderate toxic effects on both mammalian and aquatic life, with their toxicity to fish upon long-term exposure being significant in certain cases. The persistence of these compounds in the environment varies, with the presence of adapted microflora significantly influencing their degradation rates (Krijgsheld & Gen, 1986).
Downstream Processing of Biologically Produced Diols
Research into the downstream processing of biologically produced diols, such as 1,3-propanediol, highlights the industrial application of chemical compounds in biotechnology. These diols have wide-ranging applications and are produced through microbial fermentation, with the separation process from the fermentation broth being a significant cost factor. This area of study presents an insight into the industrial relevance of chemical compounds in the production and purification processes of biologically significant molecules (Xiu & Zeng, 2008).
Industrial Applications and Environmental Concerns
Treatment of Pesticide Industry Wastewater
The pesticide production industry generates wastewater containing high concentrations of toxic pollutants, including chlorinated phenols. Treatment options for such wastewater are critical to preventing environmental contamination. Biological processes combined with granular activated carbon are used to treat these high-strength wastewaters, highlighting the industrial challenges and solutions associated with chemical compounds (Goodwin et al., 2018).
Degradation of Chlorinated Phenols by Zero Valent Iron
The use of zero valent iron and bimetallic systems for the degradation of chlorinated phenols in environmental remediation illustrates the application of chemical principles in addressing environmental pollutants. These systems offer efficient pathways for the dechlorination of such compounds, underscoring the intersection of chemistry and environmental engineering (Gunawardana et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves predicting or suggesting future research directions, potential applications, etc.
For a comprehensive analysis, you might want to consult scientific literature or databases, or work with a chemist or a researcher in the field. Please note that handling chemicals should always be done following appropriate safety measures and under the supervision of trained professionals.
properties
IUPAC Name |
3-(4-bromophenyl)-1-(2-chlorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSMDMIBWOPAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228071 | |
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one | |
CAS RN |
898761-68-7 | |
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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